
Erythromycin A 6,9-Iminoether
Übersicht
Beschreibung
Erythromycin A 6,9-Imino Ether is a complex organic compound with a unique bicyclic structure
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Erythromycin A 6,9-imino ether serves as a crucial precursor in the synthesis of azithromycin, a widely used antibiotic. The preparation methods for erythromycin A 6,9-imino ether have been extensively studied and optimized to enhance yield and purity.
Preparation Methods
Several patents detail efficient methods for synthesizing erythromycin A 6,9-imino ether:
- Beckmann Rearrangement : This method involves reacting erythromycin oxime with p-toluenesulfonyl chloride in a biphasic solvent system (acetone/water) to yield erythromycin A 6,9-imino ether. This process has shown yields ranging from 75% to 96% depending on the specific conditions used .
- High-Purity Production : Recent advancements have focused on improving the purity of erythromycin A 6,9-imino ether through controlled pH reactions and selective extraction techniques. The final product can achieve purities exceeding 94%, with minimal impurities .
Antibacterial Activity
Erythromycin A 6,9-imino ether exhibits significant antibacterial properties, making it a valuable compound in treating bacterial infections.
In Vitro Studies
Recent studies have synthesized various derivatives of erythromycin A 6,9-imino ether, such as O-carbamates of cyclic carbonate forms. These derivatives have been evaluated for their antibacterial efficacy against strains of Streptococcus pneumoniae, both susceptible and resistant to traditional erythromycin treatments. The results indicated that some derivatives possess comparable or enhanced activity against resistant strains compared to standard erythromycin formulations .
Compound | Activity Against Susceptible Strains | Activity Against Resistant Strains |
---|---|---|
Erythromycin A 6,9-Imino Ether | Comparable to erythromycin | Improved activity noted |
O-carbamates of Cyclic Carbonate | Potent activity observed | Enhanced against resistant strains |
Case Study 1: Efficacy Against Resistant Strains
A study involving the synthesis of new derivatives from erythromycin A 6,9-imino ether demonstrated that certain modifications could restore activity against resistant S. pneumoniae strains. The introduction of side chains at the C-4 position significantly improved the antibacterial profile, suggesting potential pathways for developing new antibiotics .
Case Study 2: Industrial Production
The industrial application of erythromycin A 6,9-imino ether has been explored through various production methods aimed at reducing environmental impact while maintaining high yields. Techniques that minimize waste and allow for recycling of solvents have been highlighted as key advancements in the sustainable production of this antibiotic precursor .
Wirkmechanismus
Target of Action
The primary target of Erythromycin A 6,9-Imino Ether is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This target plays a crucial role in bacterial protein synthesis, which is essential for bacterial replication .
Mode of Action
Erythromycin A 6,9-Imino Ether acts by inhibiting protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes, blocking the progression of nascent polypeptide chains . This interaction inhibits the protein synthesis process, thereby preventing bacterial replication .
Biochemical Pathways
The action of Erythromycin A 6,9-Imino Ether affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA molecule, it disrupts the formation of peptide chains, which are essential components of proteins . This disruption in the protein synthesis pathway leads to the inhibition of bacterial replication .
Pharmacokinetics
It is known that erythromycin, a related compound, is readily degraded under acidic conditions, resulting in poor bioavailability
Result of Action
The molecular and cellular effects of Erythromycin A 6,9-Imino Ether’s action result in the inhibition of bacterial replication. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Action Environment
The action, efficacy, and stability of Erythromycin A 6,9-Imino Ether can be influenced by various environmental factors. For instance, the pH level can affect the stability of the compound, as related compounds like Erythromycin are known to degrade under acidic conditions . Additionally, the presence of resistant bacteria can impact the efficacy of the compound. Some bacteria have developed resistance mechanisms, such as erm-encoded methylation of 23S rRNA and mef-encoded efflux, which can reduce the effectiveness of macrolide antibiotics like Erythromycin A 6,9-Imino Ether .
Biochemische Analyse
Biochemical Properties
It is known that it is an impurity in the synthesis of Erythromycin . Erythromycin is a macrolide antibiotic that binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis
Cellular Effects
Given its structural similarity to Erythromycin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an impurity in the synthesis of Erythromycin , it may share some of Erythromycin’s mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Given its structural similarity to Erythromycin, it may interact with similar enzymes or cofactors and have similar effects on metabolic flux or metabolite levels
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, including the formation of the bicyclic core and the attachment of various functional groups The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactionsIndustrial production methods often involve optimizing these steps to achieve high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, this compound stands out due to its unique bicyclic structure and the presence of multiple functional groups. Similar compounds include:
- 7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one derivatives
- Methylprednisolone Impurity 32 (Meprednisone) These compounds share some structural similarities but differ in their functional groups and biological activities .
Biologische Aktivität
Erythromycin A 6,9-imino ether is a derivative of the macrolide antibiotic erythromycin, known for its broad-spectrum antibacterial activity. This compound has been the subject of various studies aimed at evaluating its biological activity, particularly against resistant bacterial strains. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of erythromycin A 6,9-imino ether.
Erythromycin A 6,9-imino ether is synthesized through a series of chemical reactions involving erythromycin thiocyanate. The synthesis typically involves:
- Reacting erythromycin thiocyanate with hydroxylamine.
- Performing Beckmann rearrangement to generate the imino ether structure.
The resulting compound has a molecular formula of and exhibits a melting point greater than 134ºC .
In Vitro Studies
Recent studies have demonstrated that erythromycin A 6,9-imino ether exhibits significant antibacterial activity, particularly against Streptococcus pneumoniae. Key findings include:
- Activity Against Erythromycin-Susceptible Strains:
- Activity Against Erythromycin-Resistant Strains:
- Comparison with Other Antibiotics:
Case Studies
A notable case study involved the evaluation of various derivatives of erythromycin A 6,9-imino ether. These derivatives were tested for their antibacterial properties and showed varying degrees of effectiveness based on modifications at the C-4″ position. The introduction of arylalkyl or alkyl groups significantly enhanced binding affinity to bacterial ribosomes, thereby improving antibacterial activity .
Pharmacokinetics and Clinical Implications
Pharmacokinetic studies indicate that erythromycin A 6,9-imino ether has unique properties compared to traditional macrolides:
- It demonstrates prolonged serum elimination half-life (approximately 41 hours) compared to erythromycin's 2-hour half-life.
- Enhanced tissue penetration and retention were observed, suggesting potential for effective treatment regimens against resistant infections .
Summary of Biological Activity
The biological activity of erythromycin A 6,9-imino ether can be summarized in the following table:
Parameter | Erythromycin A 6,9-Imino Ether | Erythromycin A | Azithromycin |
---|---|---|---|
MIC against S. pneumoniae | 0.03 μg/ml | Higher | Lower |
Activity against resistant strains | Improved (4–32-fold) | Limited | Moderate |
Serum half-life | ~41 hours | ~2 hours | ~68 hours |
Tissue penetration | High | Moderate | High |
Eigenschaften
IUPAC Name |
(3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6-ethyl-4,5-dihydroxy-10-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13,15-hexamethyl-7,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)38-32-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENQAXMHXRNMD-XBWOTNPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N=C2C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N=C2[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99290-97-8, 342371-84-0 | |
Record name | (1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-10-[(2,6-dideoxy-3-C-methyl-3-O-methyl--L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)--D-xylo-hexopyranosyl]oxy]- 7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Erythromycine A iminoeter | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN A 6,9-IMINO ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9UX4EW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.